2-([(Tert-butoxy)carbonyl]amino)-4,4-difluoropentanoic acid
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Overview
Description
2-([(Tert-butoxy)carbonyl]amino)-4,4-difluoropentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine during the reaction, preventing it from reacting with other compounds . Once the reaction is complete, the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound’s boc group plays a crucial role in peptide synthesis . It allows for the selective reaction of certain groups while protecting others, enabling the creation of complex organic compounds .
Pharmacokinetics
The boc group’s presence can influence these properties by altering the compound’s polarity and solubility .
Result of Action
The primary result of the action of 2-([(Tert-butoxy)carbonyl]amino)-4,4-difluoropentanoic acid is the protection of amines during organic synthesis, allowing for the creation of complex organic compounds . After the reaction, the BOC group can be removed, leaving the desired product .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the addition and removal of the BOC group require specific conditions, such as the presence of a base for addition and strong acids for removal . Additionally, the reaction’s temperature can impact the efficiency and speed of the BOC group’s addition and removal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(Tert-butoxy)carbonyl]amino)-4,4-difluoropentanoic acid typically involves the protection of an amino acid derivative with a Boc group. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-([(Tert-butoxy)carbonyl]amino)-4,4-difluoropentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), 4-dimethylaminopyridine (DMAP)
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Coupling: Formation of peptide bonds with other amino acids.
Scientific Research Applications
2-([(Tert-butoxy)carbonyl]amino)-4,4-difluoropentanoic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including peptides and peptidomimetics.
Medicinal Chemistry: Employed in the development of pharmaceuticals, such as antibiotics and antifungal agents.
Materials Science: Utilized in the preparation of functional materials, including polymers and ionic liquids.
Comparison with Similar Compounds
Similar Compounds
2-([(Tert-butoxy)carbonyl]amino)-2-phenylbutanoic acid: Used in similar applications, including peptide synthesis and drug development.
2-(1-{(Tert-butoxy)carbonylamino}cyclopropyl)acetic acid: Another Boc-protected amino acid derivative with applications in organic synthesis.
Uniqueness
2-([(Tert-butoxy)carbonyl]amino)-4,4-difluoropentanoic acid is unique due to the presence of the difluoropentanoic acid moiety, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acids. The fluorine atoms can influence the compound’s stability, reactivity, and interactions with other molecules, making it valuable in specific synthetic and medicinal applications.
Properties
IUPAC Name |
4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO4/c1-9(2,3)17-8(16)13-6(7(14)15)5-10(4,11)12/h6H,5H2,1-4H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNAXEQQJLNSSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1822586-02-6 |
Source
|
Record name | 2-{[(tert-butoxy)carbonyl]amino}-4,4-difluoropentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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